Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate
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Overview
Description
Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate is a chemical compound with the molecular formula C12H16O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydroxyethoxy group attached to a phenyl ring, and a dioxobutanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate typically involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol to form 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the dioxobutanoate moiety can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 4-(2-carboxyethoxy)benzaldehyde.
Reduction: Formation of 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dihydroxybutanoate.
Substitution: Formation of 4-[4-(2-hydroxyethoxy)-3-nitrophenyl]-2,4-dioxobutanoate.
Scientific Research Applications
Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions by reacting with monomers, leading to the formation of polymer chains. The hydroxyethoxy group enhances the solubility and reactivity of the compound in aqueous systems, making it suitable for biomedical applications .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another photoinitiator with similar applications in polymerization reactions.
2-Hydroxy-2-methylpropiophenone: A simpler analog used in similar applications but with different solubility and reactivity profiles.
Uniqueness
Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate is unique due to its combination of a hydroxyethoxy group and a dioxobutanoate moiety, which provides enhanced solubility and reactivity in various chemical and biological systems. This makes it particularly valuable in applications requiring high efficiency and specificity .
Properties
IUPAC Name |
methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-18-13(17)12(16)8-11(15)9-2-4-10(5-3-9)19-7-6-14/h2-5,14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUIMRVFRYUVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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